molecular formula C9H17NO2 B8778654 Ethyl 3-diethylaminoacrylate

Ethyl 3-diethylaminoacrylate

Cat. No. B8778654
M. Wt: 171.24 g/mol
InChI Key: ANTPVARYELNKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04346161

Procedure details

A solution of 14.6 g of diethylamine (0.2 m) in 100 ml of ethyl alcohol was added dropwise to a stirred solution of 19.6 g of ethyl propiolate (0.2 m) in 150 ml ethyl alcohol at room temperature. The exothermic reaction mixture was stirred at room temperature for 31/2 hours. The solvent was removed and the residue distilled through a short Vigreux column (boiling point 88° C./6 mm) to give 29.38 g (87 percent) of ethyl 3-(diethylamino)acrylate.
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[C:6]([O:10][CH2:11][CH3:12])(=[O:9])[C:7]#[CH:8]>C(O)C>[CH2:1]([N:3]([CH2:4][CH3:5])[CH:8]=[CH:7][C:6]([O:10][CH2:11][CH3:12])=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The exothermic reaction mixture was stirred at room temperature for 31/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue distilled through a short Vigreux column (boiling point 88° C./6 mm)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(C=CC(=O)OCC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 29.38 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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